molecular formula C9H7ClF2O B1431415 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one CAS No. 913073-68-4

2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one

Cat. No. B1431415
CAS RN: 913073-68-4
M. Wt: 204.6 g/mol
InChI Key: DVNXCBMHUAQZLS-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 . It is also known by other names such as 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethanone and Ethanone, 2-chloro-1-(2,4-difluoro-5-methylphenyl)- .


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one is 265.5±35.0 °C and its predicted density is 1.302±0.06 g/cm3 .

Scientific Research Applications

Pharmacology: Antiviral and Antitubercular Activities

This compound has been explored for its potential in pharmacology, particularly in the development of antiviral and antitubercular agents. Indole derivatives, which can be synthesized from compounds like 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one, have shown a wide range of biological activities . These activities include inhibition of influenza A virus and Coxsackie B4 virus, highlighting the compound’s significance in medicinal chemistry for drug synthesis.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, this compound serves as a versatile building block for creating a variety of heterocyclic compounds. Its reactivity allows for the formation of complex structures that are often found in pharmaceuticals, agrochemicals, and dyes . The presence of multiple reactive sites enables it to undergo various chemical transformations, making it a valuable asset in synthetic chemistry.

Medicinal Chemistry: Drug Design and Development

The compound’s structural features make it a candidate for drug design and development. Its molecular framework is conducive to modifications that can enhance drug properties such as potency, selectivity, and pharmacokinetic profiles . Researchers utilize this compound to develop new therapeutic agents with improved efficacy and safety profiles.

Industrial Applications: Intermediate for Material Science

In industrial applications, 2-Chloro-1-(2,4-difluoro-5-methylphenyl)ethan-1-one is used as an intermediate in the synthesis of materials for electronic devices, coatings, and high-performance polymers . Its chemical stability and reactivity are exploited to produce materials with specific desired properties.

Analytical Chemistry: Standard for Calibration and Testing

Analytical chemists use this compound as a standard for calibration and testing in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC . Its well-defined structure and purity make it suitable for method development and validation in analytical laboratories.

Environmental Science: Study of Degradation Products

The environmental impact of chemical compounds is an area of growing concern. This compound is studied for its degradation products and their behavior in the environment . Understanding its breakdown pathways helps in assessing its environmental footprint and developing strategies for safe disposal and remediation.

properties

IUPAC Name

2-chloro-1-(2,4-difluoro-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNXCBMHUAQZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 2,4-difluorotoluene was added 6.3 g (47.3 mmol) of AlCl3, and 3.4 mL (42.6 mmol) of chloroacetyl chloride at 0° C. After the mixture was stirred for 10 min. at 0° C. and then at 45° C. for 30 min. The mixture was allowed to cool to r.t., about 16 mL of conc. HCl, 25 mL of water, and 100 mL of EtOAc were added. The organic layer was separated and washed with brine and sat. NaHCO3 (2×), and dried over Na2SO4. The solution was filtered and concentrated to give 9.0 g of 2-chloro-1-(2,4-difluoro-5-methylphenyl)ethanone as a colorless solid that was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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